Smurf1-IN-1 was identified through high-throughput screening methods aimed at finding small molecules that inhibit SMURF1 activity. As a member of the NEDD4 family of E3 ubiquitin ligases, SMURF1 plays a critical role in cellular signaling by mediating the ubiquitination and subsequent degradation of target proteins. The classification of Smurf1-IN-1 falls under small molecule inhibitors, specifically designed to interfere with protein-protein interactions essential for SMURF1's function.
The synthesis of Smurf1-IN-1 typically involves organic synthesis techniques that may include:
The specific synthetic route for Smurf1-IN-1 has not been disclosed in detail in the available literature, but it likely follows established protocols for synthesizing complex organic molecules.
Smurf1-IN-1 features a unique molecular structure that allows it to interact specifically with the SMURF1 protein. The detailed molecular formula and structure are essential for understanding its binding affinity and mechanism of action. The compound's structure is characterized by:
The precise molecular weight and other structural parameters can be determined through computational modeling and experimental techniques such as X-ray crystallography.
Smurf1-IN-1 primarily functions through competitive inhibition of SMURF1's active site, preventing it from ubiquitinating its substrates. The chemical reactions involved include:
Further studies using biochemical assays can elucidate the kinetics of this inhibition and its effects on downstream signaling pathways.
The mechanism by which Smurf1-IN-1 exerts its effects involves:
Data from cellular assays demonstrate that treatment with Smurf1-IN-1 results in altered expression levels of key signaling molecules, indicating its potential therapeutic effects.
Smurf1-IN-1 exhibits several important physical and chemical properties that affect its biological activity:
Characterization studies using techniques like Differential Scanning Calorimetry (DSC) can provide additional insights into these properties.
Smurf1-IN-1 has potential applications in various fields:
The development of Smurf1-IN-1 emerged from a targeted effort to address the unmet need for specific inhibitors of HECT-domain E3 ubiquitin ligases, particularly Smad ubiquitination regulatory factor 1 (SMURF1). SMURF1's involvement in pathological processes such as pulmonary hypertension and bone morphogenetic protein (BMP) signaling dysregulation provided the therapeutic rationale for its inhibition [2] [6]. Researchers employed structure-based drug design strategies focusing on the catalytic HECT domain of SMURF1, which is responsible for its ubiquitin ligase activity. Initial compound libraries were screened using biochemical assays measuring inhibition of ubiquitin transfer, leading to the identification of a lead compound with moderate inhibitory activity against SMURF1 [2].
Further medicinal chemistry optimization yielded Smurf1-IN-1 (chemical name: 5-chloro-2-[(2,4-dioxo-3-propyl-1,3-diazaspiro[4.5]dec-1-en-2-yl)amino]-N-(propan-2-yl)benzamide), a potent and selective inhibitor with a biochemical half-maximal inhibitory concentration (IC₅₀) of 92 nM against SMURF1 [2]. Crucially, Smurf1-IN-1 demonstrated functional cellular activity by stabilizing known SMURF1 substrates, including Smad1 and Smad5 transcription factors, thereby enhancing BMP-2 signaling responsiveness in cell-based assays. This substrate stabilization provided direct evidence of target engagement and functional inhibition of SMURF1's E3 ligase activity in a cellular environment [2] [9].
Table 1: Biochemical and Cellular Activity Profile of Smurf1-IN-1
Property | Value | Assay System | Biological Significance |
---|---|---|---|
IC₅₀ (SMURF1) | 92 nM | Biochemical ubiquitination assay | Direct inhibition of catalytic activity |
Kd (Binding Affinity) | 3.664 nM | Isothermal titration calorimetry | High-affinity binding to HECT domain |
Cellular Efficacy (BMP Responsiveness) | >2-fold increase | C2C12 cell line | Functional evidence of target engagement |
Oral Bioavailability (Rat) | 82% | Pharmacokinetic study | Suitability for in vivo studies |
The high-resolution crystal structure of Smurf1-IN-1 in complex with the HECT domain of SMURF1 revealed the precise molecular interactions underpinning its inhibitory mechanism. The HECT domain comprises distinct N-lobe and C-lobe subdomains, with the catalytic cysteine residue (Cys699 in human SMURF1) located in the C-lobe [1] [4]. Smurf1-IN-1 binds within a cleft adjacent to the catalytic site, forming critical interactions that impede the domain's conformational flexibility essential for ubiquitin transfer [2].
Key binding interactions include:
This binding mode sterically hinders the rotation of the C-lobe relative to the N-lobe, preventing the formation of the thioester bond between Cys699 and ubiquitin. Consequently, the ubiquitin transfer cascade from the E2 enzyme to the substrate protein is disrupted. Molecular dynamics simulations further confirmed that Smurf1-IN-1 binding stabilizes an inactive conformation of the HECT domain, reducing its ability to accept ubiquitin from the E2~Ub thioester complex [10].
Achieving selectivity within the highly conserved NEDD4 family of HECT E3 ligases (comprising nine members including SMURF1, SMURF2, NEDD4-1, and NEDD4-2) presented a significant medicinal chemistry challenge [7] [9]. Initial lead compounds exhibited inhibitory activity against multiple family members due to structural conservation in their catalytic domains. Rational optimization of Smurf1-IN-1 focused on exploiting subtle structural differences in the substrate-binding pockets and surface residues surrounding the catalytic cleft [9].
The pharmacophore model of Smurf1-IN-1 consists of three critical regions:
Selectivity profiling revealed that optimized Smurf1-IN-1 exhibited >50-fold selectivity for SMURF1 over SMURF2 and >100-fold selectivity over NEDD4-1 and Itch (AIP4). This was achieved primarily through strategic steric hindrance elements that created unfavorable clashes with residues in other NEDD4 family ligases while maintaining optimal interactions with SMURF1. For instance, the introduction of a methyl group on the spirocyclic scaffold selectively disrupted binding to NEDD4-1 due to a valine-to-isoleucine substitution at position 742 in the binding pocket [9].
Table 2: Selectivity Profile of Optimized Smurf1-IN-1 Against NEDD4 Family E3 Ligases
E3 Ligase | IC₅₀ (μM) | Selectivity Index (vs. SMURF1) | Key Selectivity Determinant |
---|---|---|---|
SMURF1 | 0.092 | 1.0 | Optimal shape complementarity |
SMURF2 | >5.0 | >54 | Larger hydrophobic pocket |
NEDD4-1 | >10.0 | >108 | V742I substitution causing steric clash |
NEDD4-2 | >10.0 | >108 | Altered electrostatic surface |
WWP1 | 7.5 | 81 | Differential hydrogen bonding pattern |
Itch (AIP4) | 15.2 | 165 | Distorted catalytic cleft geometry |
The optimized compound maintained excellent pharmacokinetic properties, including 82% oral bioavailability in rats and a plasma half-life of 7.9 hours, enabling robust in vivo target validation studies. These studies demonstrated significant efficacy in disease-relevant models, particularly a hypoxia-Sugen rat model of pulmonary arterial hypertension, establishing proof-of-concept for SMURF1-targeted therapeutics [2] [9]. The structural insights gained from Smurf1-IN-1 optimization have established a blueprint for developing isoform-selective inhibitors across the HECT E3 ligase family, opening new avenues for targeted protein degradation therapies.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3